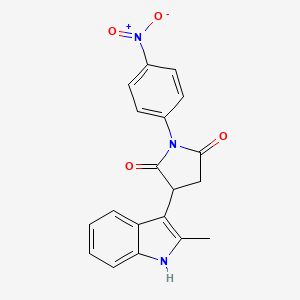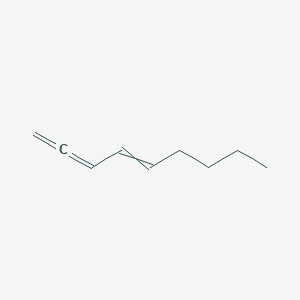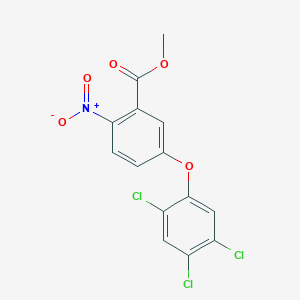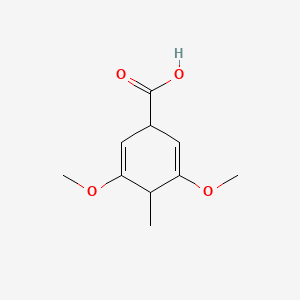![molecular formula C16H16S B14603229 Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]- CAS No. 58468-94-3](/img/structure/B14603229.png)
Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]-: is an organic compound with a complex structure It is a derivative of benzene, where a thio group (sulfur-containing group) is attached to a 2-methyl-1-phenyl-2-propenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]- typically involves the reaction of benzene derivatives with sulfur-containing reagents. One common method is the thioetherification reaction, where a benzene derivative reacts with a thiol (R-SH) in the presence of a catalyst. The reaction conditions often include:
Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Solvents: Non-polar solvents like dichloromethane (CH2Cl2) or toluene.
Temperature: Mild to moderate temperatures (25-80°C).
Industrial Production Methods
Industrial production of this compound may involve large-scale thioetherification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thio group, yielding the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]- involves its interaction with molecular targets through the thio group. The sulfur atom can form bonds with various biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzene, (2-methyl-1-propenyl)-: A similar compound without the thio group.
β-Methylisoallylbenzene: Another derivative with a different substituent pattern.
β,β-Dimethylstyrene: A structurally related compound with different reactivity.
Uniqueness
Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]- is unique due to the presence of the thio group, which imparts distinct chemical and biological properties. This differentiates it from other benzene derivatives and makes it valuable for specific applications in research and industry.
Properties
CAS No. |
58468-94-3 |
|---|---|
Molecular Formula |
C16H16S |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
(2-methyl-1-phenylprop-2-enyl)sulfanylbenzene |
InChI |
InChI=1S/C16H16S/c1-13(2)16(14-9-5-3-6-10-14)17-15-11-7-4-8-12-15/h3-12,16H,1H2,2H3 |
InChI Key |
KGSZUBCQXPFSEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14603148.png)

![1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one](/img/structure/B14603172.png)



![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)-](/img/structure/B14603195.png)


![(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14603217.png)

![5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B14603238.png)
![(3aS,7aR)-3a-[3-(Benzyloxy)phenyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14603242.png)

